2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a hexahydrobenzothieno ring system in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable thiourea derivative, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one
- 3-(4-Chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one
Uniqueness
2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H17ClN2OS |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17ClN2OS/c1-9-6-7-11-13(8-9)22-17-14(11)16(21)19-15(20-17)10-4-2-3-5-12(10)18/h2-5,9,15,20H,6-8H2,1H3,(H,19,21) |
InChI Key |
PUGTXTOXWGPIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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